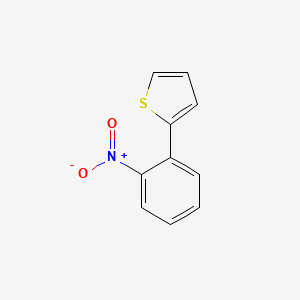

2-(2-Nitrophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURZUPKWSBYZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429365 | |

| Record name | 2-(2-nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-30-8 | |

| Record name | 2-(2-nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Nitrophenyl Thiophene and Its Structural Analogs

Direct Synthetic Routes to 2-(2-Nitrophenyl)thiophene

The creation of the biaryl bond between the thiophene (B33073) and nitrophenyl rings can be achieved through several strategic pathways.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction used for the formation of C-C bonds. In the synthesis of this compound, this reaction typically involves the coupling of an aryl halide with an organoboron reagent. semanticscholar.org A common pathway is the reaction between 2-bromothiophene (B119243) and o-nitrophenyl boronic acid. nih.gov

A significant challenge in this synthesis is the propensity for deboronation of the o-nitrophenyl boronic acid under standard Suzuki-Miyaura conditions, which often utilize an aqueous sodium carbonate base. semanticscholar.orgnih.gov This premature cleavage of the carbon-boron bond leads to diminished yields. nih.gov To mitigate this side reaction and improve efficiency, modifications such as performing the reaction under microwave-enhanced conditions have been successfully employed. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Synthesis of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions |

| 2-Bromothiophene | o-Nitrophenyl boronic acid | Palladium-based catalyst | Na2CO3 (aq.) | Not Specified | Microwave irradiation |

This method provides a versatile and efficient route to the target compound, forming a key step in the multi-step synthesis of more complex molecules like thieno[3,2-b]indole. nih.gov

Approaches involving Diazotization and Thiophene Nucleophilic Attack

A classic and historically significant method for the synthesis of this compound involves the diazotization of o-nitroaniline. nih.gov In this process, o-nitroaniline is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. researchgate.neticrc.ac.ir This electrophilic diazonium salt is then subjected to a nucleophilic attack by thiophene.

This reaction pathway was notably used in the first reported synthesis of 4H-thieno[3,2-b]indole, where this compound was generated as a key intermediate. nih.gov The process begins with the formation of the o-nitrobenzenediazonium ion, which then reacts with thiophene to yield the desired product. nih.govresearchgate.net While effective, this method may involve strongly acidic conditions and careful temperature control due to the potential instability of diazonium salts.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient approach in synthetic chemistry. nih.gov While the literature extensively covers MCRs for the synthesis of various thiophene derivatives, specific examples detailing a one-pot synthesis of this compound are less common. nih.govresearchgate.net

However, pseudo five-component syntheses have been developed for related structures like 2,5-di(hetero)arylthiophenes, which involve a one-pot Sonogashira–Glaser coupling–cyclization sequence. beilstein-journals.org These advanced strategies highlight the potential for developing novel MCRs for the direct synthesis of unsymmetrically substituted thiophenes such as this compound, offering advantages in terms of atom economy and procedural simplicity.

Functionalization and Derivatization of this compound

Once synthesized, this compound can be further modified to create a variety of structural analogs. These modifications can target the thiophene ring, the phenyl ring, or the nitro group.

Electrophilic Aromatic Substitution on the Thiophene and Phenyl Rings

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic systems. wikipedia.org In this compound, the two aromatic rings exhibit different reactivities. The thiophene ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene (B151609). pearson.com Conversely, the phenyl ring is deactivated by the strongly electron-withdrawing nitro group.

Consequently, electrophilic substitution is expected to occur preferentially on the thiophene ring. youtube.com The substitution on a thiophene ring typically favors the C2 (or α) position. pearson.com In the case of this compound, since the C2 position is already substituted, electrophilic attack would be directed to the C5 position.

Nucleophilic Transformations of the Nitro Group and its Derivatives

The nitro group on the phenyl ring is a versatile functional group that is amenable to various nucleophilic transformations, most notably reduction. The reductive cyclization of this compound is a key strategy for synthesizing thieno[3,2-b]indoles. nih.gov

This transformation, known as the Cadogan reductive cyclization, typically employs a trivalent phosphorus reagent, such as triethyl phosphite (B83602), to deoxygenate the nitro group. nih.govbeilstein-journals.orgmit.edu The reaction proceeds through the formation of a transient nitroso intermediate, which is further deoxygenated to a highly reactive nitrene intermediate. nih.gov This nitrene then undergoes an intramolecular cyclization by attacking the adjacent thiophene ring, leading to the formation of the fused indole (B1671886) system. nih.gov The use of microwave irradiation can dramatically accelerate this cyclization step. nih.gov This method is valued for its efficiency in constructing the tetracyclic thieno[3,2-b]indole core. beilstein-journals.org

Ortho-Directed Metallation and Subsequent Transformations

Directed ortho-metallation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgsemanticscholar.org This methodology leverages the ability of a directing metallation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific ortho-position, leading to deprotonation and the formation of a stabilized organometallic intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents with high precision. semanticscholar.org

In the context of thiophene chemistry, the intrinsic acidity of the protons at the C2 and C5 positions often allows for regioselective lithiation even without a directing group. uwindsor.ca The C2 proton is generally the most acidic, facilitating direct deprotonation with strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. semanticscholar.orguwindsor.ca However, when substituents are present on the thiophene ring, a DMG can be employed to override the inherent reactivity patterns and direct metallation to a specific adjacent site. organic-chemistry.orgnih.gov

For the synthesis of this compound, a DoM strategy would typically involve the lithiation of the thiophene ring at the 2-position, followed by a cross-coupling reaction with a suitable 2-nitrophenyl electrophile. While direct coupling with 1-halo-2-nitrobenzenes can be challenging due to potential side reactions, alternative electrophilic partners or transition metal-catalyzed cross-coupling reactions with the in situ generated thienyllithium species can be employed.

The general sequence for this transformation is outlined below:

Generation of the Lithiated Thiophene: Thiophene is treated with a strong organolithium base at low temperature (e.g., -78 °C) in an anhydrous ethereal solvent to generate 2-thienyllithium (B1198063). semanticscholar.org

Subsequent Transformation: The resulting 2-thienyllithium is then reacted with an appropriate electrophilic source of the 2-nitrophenyl group. A common approach involves a transition-metal-catalyzed cross-coupling reaction, such as a Negishi-type coupling where the thienyllithium is first transmetallated with a zinc salt (e.g., ZnCl₂) before the addition of a palladium catalyst and a 2-nitrophenyl halide.

Table 1: Key Parameters in Ortho-Directed Metallation for Thiophene Functionalization

| Parameter | Common Reagents/Conditions | Function/Rationale |

|---|---|---|

| Substrate | Thiophene or substituted thiophenes | The heterocyclic core to be functionalized. |

| Directing Group (optional) | -CONR₂, -OR, -SO₂NR₂ | Ensures regioselectivity by coordinating the lithium base and directing deprotonation to the adjacent position. organic-chemistry.org |

| Metallating Agent | n-BuLi, s-BuLi, t-BuLi, LDA | Strong base required to deprotonate the C-H bond, forming the key organolithium intermediate. uwindsor.ca |

| Solvent | Anhydrous THF, Diethyl ether | Aprotic solvents that stabilize the organolithium species and are stable at low temperatures. semanticscholar.org |

| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate. unblog.fr |

| Electrophile/Coupling Partner | 1-halo-2-nitrobenzene (in the presence of a catalyst) | Provides the 2-nitrophenyl moiety for coupling with the lithiated thiophene. |

This approach offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution reactions that can yield mixtures of isomers. semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable chemical processes. nih.gov The synthesis of this compound and related biaryl compounds can be evaluated and improved through the lens of green chemistry by focusing on aspects such as solvent choice, energy efficiency, atom economy, and the use of less hazardous reagents. nih.govresearchgate.net

Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling—a known method for synthesizing this compound researchgate.netsemanticscholar.org—often rely on organic solvents and palladium catalysts. While effective, these methods can be adapted to be more environmentally friendly.

Key green chemistry considerations for the synthesis include:

Solvent Selection: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a primary goal. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The use of aqueous media for Suzuki-Miyaura coupling reactions is a well-established green technique, often facilitated by water-soluble ligands and phase-transfer catalysts.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improving product yields by minimizing thermal degradation. This technique has been successfully applied to various cross-coupling reactions.

Catalyst Systems: Developing more sustainable catalyst systems is crucial. This includes using catalyst systems with very low loadings of precious metals like palladium, employing catalysts based on more abundant and less toxic metals, or developing recyclable heterogeneous catalysts. Metal-free synthesis strategies, where possible, represent an even greener alternative. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H arylation is a highly atom-economical strategy that circumvents the need for pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners. organic-chemistry.org This approach avoids the generation of stoichiometric byproducts, aligning perfectly with green chemistry principles. For instance, a direct C-H coupling between thiophene and a 2-nitrophenyl derivative would be a more atom-economical route than a traditional Suzuki coupling.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Approach (e.g., Classical Suzuki Coupling) | Green Chemistry Approach |

|---|---|---|

| Solvent | Toluene, Dioxane, DMF (Volatile Organic Compounds) | Water, Ethanol, or solvent-free conditions. researchgate.net |

| Energy Input | Conventional heating for several hours. | Microwave irradiation for minutes. |

| Atom Economy | Requires pre-functionalized starting materials (boronic acids, halides), generating stoichiometric waste. | Direct C-H arylation, maximizing atom economy by avoiding pre-functionalization steps. organic-chemistry.org |

| Catalyst | Homogeneous palladium catalyst, often with phosphine (B1218219) ligands; difficult to recover. | Heterogeneous or nanoparticle catalysts for easy recovery and reuse; low catalyst loading; use of non-precious metal catalysts. |

| Reagents | Use of strong, hazardous bases (e.g., alkoxides). | Use of milder, safer bases (e.g., carbonates). |

By adopting these green principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible, contributing to the broader goal of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Thiophene

Reduction Chemistry of the Nitro Group

The nitro group of 2-(2-nitrophenyl)thiophene is a versatile functional handle that enables a variety of chemical transformations. Its reduction chemistry is particularly significant, providing pathways to complex heterocyclic structures and other functionalized derivatives.

The reductive cyclization of this compound is a powerful method for the synthesis of thieno[3,2-b]indoles, a class of fused heterocyclic compounds with important biological activities. researchgate.net A prominent example of this transformation is the Cadogan cyclization, which typically involves deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite (B83602), to generate a reactive nitrene intermediate that subsequently cyclizes. nih.govresearchgate.net

The reaction is generally carried out at high temperatures, often requiring refluxing in excess phosphite reagent. nih.gov However, advancements have led to milder conditions. For instance, microwave-assisted Cadogan cyclization of this compound has been shown to dramatically enhance the reaction rate, allowing the synthesis of thieno[3,2-b]indole in good yield in just 15 minutes at 210 °C. nih.gov This is a significant improvement over traditional methods that demand more drastic conditions and longer reaction times. nih.gov The Cadogan reaction is a robust, albeit sometimes harsh, method for creating valuable nitrogen-containing heterocycles from nitroaromatic compounds. nih.govresearchgate.net

| Reaction | Substrate | Reagent | Conditions | Product | Yield | Reference |

| Cadogan Cyclization | This compound | Triethyl phosphite | Microwave (300 W), 210 °C, 15 min | Thieno[3,2-b]indole | Good | nih.gov |

The Cadogan cyclization of this compound is widely accepted to proceed through a nitrene intermediate. nih.govnih.gov The mechanism involves the exhaustive deoxygenation of the nitro group by a phosphite reagent. The process is initiated by the attack of the phosphorus reagent on an oxygen atom of the nitro group. This is followed by a series of steps that ultimately extrude a phosphate (B84403) by-product and generate the highly reactive nitrene species. nih.gov

The formation of the nitrene can be described in the following stages:

Initial Deoxygenation : The reaction begins with the deoxygenation of this compound to its corresponding nitroso derivative. nih.govmit.edu

Further Deoxygenation : The nitroso compound is then readily deoxygenated by the phosphite reagent to form the key nitrene intermediate. nih.gov

Beyond cyclization, the nitro group of this compound can be selectively reduced to various other nitrogen-containing functional groups, including amines, hydroxylamines, and azoxy compounds. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. wikipedia.org

The reduction of a nitro group to an amine is a complete, six-electron reduction. nih.gov This transformation is fundamental in synthetic chemistry as amines are crucial building blocks. jsynthchem.com A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., using Palladium-on-carbon), or metals in acidic media (e.g., iron in acetic acid). wikipedia.orgjsynthchem.com

Partial reduction can yield hydroxylamino or azoxy derivatives. The reduction proceeds sequentially, often through nitroso and hydroxylamino intermediates. nih.gov

Hydroxylamino derivatives can be obtained using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled electrolytic reduction. wikipedia.org

Azoxy compounds are formed by the condensation of a nitroso intermediate with a hydroxylamino intermediate. Their selective synthesis can be challenging but may be achieved using methods like potential-tuned electrosynthesis. nih.gov Treatment of aromatic nitro compounds with certain metal hydrides can also yield azo compounds, which are structurally related to azoxy derivatives. wikipedia.org

The table below summarizes common reagents for the selective reduction of aromatic nitro compounds, which are applicable to this compound.

| Target Product | Typical Reagents | Key Intermediates | Reference |

| Amino | Catalytic Hydrogenation (Pd/C, Raney Ni), Fe/HCl, SnCl₂ | Nitroso, Hydroxylamino | wikipedia.org |

| Hydroxylamino | Zn/NH₄Cl, Electrolytic Reduction | Nitroso | wikipedia.org |

| Azoxy/Azo | Controlled Electrosynthesis, Metal Hydrides (e.g., NaBH₄ with catalysts) | Nitroso, Hydroxylamino | wikipedia.orgnih.gov |

Aromatic Substitution Reactions on the Thiophene (B33073) and Phenyl Moieties

The bifunctional nature of this compound, possessing two distinct aromatic rings, allows for a range of aromatic substitution reactions. The reactivity of each ring is governed by the electronic nature of the substituents present.

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. mdpi.com The nitro group stabilizes the negative charge in the Meisenheimer complex, the key intermediate formed upon nucleophilic attack, thereby facilitating the substitution. nih.gov

In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (or in some cases, hydrogen), leading to the formation of a resonance-stabilized intermediate. mdpi.com For a reaction to occur on the nitrophenyl ring of the title compound, a suitable leaving group would need to be present at a position ortho or para to the nitro group. While the thiophene group itself is not a typical leaving group, if other substituents like halogens were present on the nitrophenyl ring, they would be susceptible to displacement by nucleophiles. The addition of the nucleophile is generally the rate-limiting step in this process. mdpi.com This type of reaction is a cornerstone for modifying aromatic systems bearing electron-withdrawing groups. researchgate.net

The thiophene ring is known to be significantly more reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq Electrophilic aromatic substitution on thiophene typically occurs preferentially at the 2-position (α-position). pearson.com In this compound, the 2-position is already substituted. The 2-nitrophenyl group acts as a deactivating group, withdrawing electron density from the thiophene ring and thus reducing its reactivity towards electrophiles.

Despite this deactivation, electrophilic substitution can still occur, with the reaction favoring the vacant 5-position, which is the other α-position. uoanbar.edu.iq The intermediate carbocation (Wheland intermediate) formed by attack at the 5-position is more stable than that formed by attack at the β-positions (3- or 4-positions) because the positive charge can be more effectively delocalized by the sulfur atom. youtube.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though harsher conditions may be required compared to unsubstituted thiophene. researchgate.net

Photochemical Transformations of this compound and Related Systems

The presence of the ortho-nitrobenzyl moiety in this compound suggests a rich and complex photochemistry. Upon absorption of UV light, such compounds can undergo a variety of intramolecular reactions, including hydrogen atom transfer and cyclization, leading to significant structural changes.

The photochemistry of ortho-nitrobenzyl compounds is often initiated by an intramolecular hydrogen atom transfer. Upon photoexcitation, the nitro group is promoted to an excited state, which can then abstract a hydrogen atom from an ortho-position to form an aci-nitro intermediate researchgate.netnih.gov. For many ortho-nitrobenzyl derivatives, this hydrogen is abstracted from a benzylic carbon, which is readily available researchgate.net.

In the specific case of this compound, there is no benzylic proton. Therefore, for such a mechanism to occur, the excited nitro group would need to abstract a hydrogen atom directly from the thiophene ring. While photoinduced hydrogen atom transfer has been observed in other systems, such as from a phenolic OH group in ortho-nitrophenols nih.gov, the abstraction from an aromatic C-H bond of the thiophene ring is less typical and would likely have a higher energy barrier. This initial step is crucial as it leads to the formation of reactive intermediates that dictate subsequent reaction pathways researchgate.net. The efficiency of this process can be influenced by the stability of the radical formed after hydrogen abstraction researchgate.net.

A significant photochemical reaction of this compound is its reductive cyclization to form thienoindoles, specifically 4H-thieno[3,2-b]indole nih.gov. This transformation is a key step in the synthesis of this important heterocyclic scaffold. The process is not a direct photocyclization but rather a reductive cyclization that can be initiated under thermal or photochemical conditions, often in the presence of a deoxygenating agent like triethyl phosphite nih.gov.

The accepted mechanism for this reaction, known as the Cadogan reductive cyclization, involves the following key intermediates nih.govbeilstein-archives.org:

Deoxygenation to Nitroso Intermediate : The nitro group of this compound is first reduced to a nitroso group. This step is typically achieved by reagents such as triethyl phosphite.

Formation of a Nitrene Intermediate : The nitroso-compound undergoes further deoxygenation to form a highly reactive singlet nitrene intermediate.

Cyclization : The electrophilic nitrene intermediate then attacks the adjacent thiophene ring, leading to the formation of the new five-membered indole (B1671886) ring. This intramolecular cyclization results in the fused thieno[3,2-b]indole system.

This nitrene-mediated pathway provides a dramatic rate enhancement compared to older methods, which required more drastic conditions and longer reaction times nih.gov.

Photochromism is a reversible transformation between two forms of a molecule with different absorption spectra, induced by light researchgate.net. While various thiophene-based compounds, such as N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones and thiophene-linked chromenes, have been designed to exhibit photochromic properties, this behavior is not a well-documented characteristic of this compound itself nih.govresearchgate.netresearchgate.net.

The photochemical reactivity of nitrophenyl-thiophene derivatives appears to be highly dependent on the specific molecular structure. For instance, a study on a compound synthesized from 2-(2-nitrovinyl)thiophene (B151962) showed that it was sensitive to UV light, but instead of a reversible photochromic change, it underwent an irreversible photo-oxidation and rearrangement nih.gov. This suggests that while the potential for light-induced structural changes exists within this class of molecules, it does not necessarily manifest as stable, reversible photochromism and is contingent on specific substitutions nih.gov.

Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis is fundamental to the synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions are particularly important, enabling the efficient construction of the core biaryl structure.

The primary method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction forms the crucial C-C bond between the phenyl and thiophene rings nih.govbeilstein-archives.org. The reaction typically couples an aryl halide with an aryl boronic acid. For this specific compound, the coupling partners can be 2-bromothiophene (B119243) and 2-nitrophenylboronic acid, or alternatively, 2-thienylboronic acid and a 2-halonitrobenzene nih.gov. The use of microwave-enhanced conditions has been shown to improve yields by reducing side reactions like proto-deboronation nih.gov.

Below is a table summarizing typical conditions for the Suzuki-Miyaura synthesis of this compound and related structures.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

| 2-Thiopheneboronic acid | 1-Iodo-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | High |

| 2-Bromothiophene | 2-Nitrophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Good |

| 2,3-Dibromothiophene | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 °C (Microwave) | 82% nih.gov |

This table presents representative data compiled from synthetic procedures for this compound and structurally similar compounds.

Furthermore, derivatives of this compound are valuable substrates for subsequent metal-catalyzed reactions. For example, bromo-substituted 2-phenylthiophenes can undergo further palladium-catalyzed C–N coupling reactions, such as the Buchwald-Hartwig amination, to construct thienoindole frameworks nih.govbeilstein-archives.org. This two-step sequence, involving a Suzuki coupling followed by a C-N coupling, is an efficient and versatile strategy for synthesizing complex heterocyclic systems from simple precursors nih.gov.

Advanced Spectroscopic and Structural Elucidation of 2 2 Nitrophenyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-nitrophenyl)thiophene in solution. It provides precise information on the chemical environment of each proton and carbon atom, allowing for unambiguous assignment and insight into the molecule's preferred conformation.

The structure of this compound contains seven distinct aromatic protons, three on the thiophene (B33073) ring and four on the nitrophenyl ring. A complete and unambiguous assignment of these signals requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR:

¹H NMR: The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0–8.2 ppm). The protons on the thiophene ring often exhibit characteristic coupling constants (³JHH). The protons on the nitrophenyl group will also show distinct splitting patterns based on their ortho, meta, and para relationships.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic framework. The carbon atom attached to the sulfur (C5 of thiophene) and the carbon attached to the nitro group (C2 of the phenyl ring) are expected to have characteristic chemical shifts. beilstein-journals.org

2D NMR: To resolve signal overlap and confirm connectivity, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of protons within the thiophene and nitrophenyl ring systems separately. Cross-peaks in the COSY spectrum would confirm, for example, the adjacency of H3' and H4' on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a powerful method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connection between the two aromatic rings by identifying a correlation between a proton on one ring and a carbon on the other, for instance, between the thiophene H3' and the phenyl C1.

The relative orientation, or conformation, of the two rings is dictated by the torsion angle around the C2-C1' single bond. Steric hindrance between the nitro group and the sulfur atom of the thiophene ring likely forces the molecule into a non-planar conformation. This twisting is a key structural feature, and information about the average torsion angle in solution can be inferred from Nuclear Overhauser Effect (NOE) studies (via 2D NOESY or ROESY experiments), which detect through-space proximity between protons on the different rings.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl Ring | |||

| C1 | - | ~130-135 | Quaternary, attached to thiophene |

| C2 | - | ~148-150 | Quaternary, attached to NO₂ |

| C3 | ~8.0-8.2 (d) | ~123-125 | Ortho to NO₂ |

| C4 | ~7.6-7.8 (t) | ~132-134 | Meta to NO₂ |

| C5 | ~7.5-7.7 (t) | ~129-131 | Meta to NO₂ |

| C6 | ~7.6-7.8 (d) | ~131-133 | Ortho to thiophene |

| Thiophene Ring | |||

| C2' | - | ~140-145 | Quaternary, attached to phenyl |

| C3' | ~7.3-7.5 (d) | ~126-128 | |

| C4' | ~7.1-7.3 (t) | ~128-130 | |

| C5' | ~7.5-7.7 (d) | ~125-127 |

Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.

The single bond connecting the nitrophenyl and thiophene rings is not fixed but allows for rotation. The energy barrier to this rotation determines the conformational dynamics of the molecule. Variable-temperature (VT) NMR is the primary technique used to quantify the kinetics of such internal rotations. researchgate.netrit.edu

At low temperatures, the rotation around the C-C bond may become slow enough on the NMR timescale to allow for the observation of distinct signals for chemically non-equivalent atoms that would be equivalent at room temperature. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures.

By analyzing the changes in the NMR line shapes as a function of temperature, the rate constant for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡) for the rotation can then be calculated using the Eyring equation. For bi-aryl systems like this compound, the rotational barrier is influenced by steric hindrance. The bulky nitro group ortho to the inter-ring bond is expected to create a significant, though likely surmountable, rotational barrier. Studies on related highly polymorphic molecules, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (ROY), have shown that low rotational energy barriers are key to their conformational flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. nih.gov

The vibrational spectrum of this compound is dominated by modes originating from the nitro group and the thiophene ring.

Nitro Group Vibrations: The nitro (NO₂) group gives rise to two of the most characteristic bands in the IR spectrum:

Asymmetric Stretch (νas(NO₂)): A strong absorption typically found in the range of 1500–1570 cm⁻¹. globalresearchonline.net

Symmetric Stretch (νs(NO₂)): A moderately strong absorption usually appearing between 1300–1360 cm⁻¹. globalresearchonline.net The exact positions of these bands are sensitive to the electronic environment and conjugation with the phenyl ring.

Thiophene Ring Vibrations: The thiophene ring has several characteristic vibrational modes:

C-H Stretching (ν(C-H)): Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. iosrjournals.org

Ring Stretching (ν(C=C)/ν(C-C)): Aromatic ring stretching vibrations, analogous to those in benzene (B151609), occur in the 1350–1600 cm⁻¹ region. For 2-substituted thiophenes, characteristic bands are often observed around 1530 cm⁻¹ and 1430 cm⁻¹. iosrjournals.orgscialert.net

C-S Stretching (ν(C-S)): The C-S stretching modes are typically weaker and found in the lower frequency region, often between 600–800 cm⁻¹. scialert.net

C-H Bending: In-plane (β(C-H)) and out-of-plane (γ(C-H)) bending vibrations occur at lower wavenumbers, typically 1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively. iosrjournals.org

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Stretch | Thiophene & Phenyl | 3100 - 3000 | Weak to Medium |

| C=C Ring Stretch | Thiophene & Phenyl | 1600 - 1430 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro | 1570 - 1500 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1360 - 1300 | Strong |

| C-H In-Plane Bend | Thiophene & Phenyl | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bend | Thiophene & Phenyl | 900 - 700 | Strong |

| C-S Stretch | Thiophene | 800 - 600 | Weak to Medium |

| NO₂ Scissoring/Wagging | Nitro | ~850 / ~750 | Medium |

While this compound lacks traditional hydrogen bond donors (like O-H or N-H), weak intramolecular interactions can still influence its structure. A potential C-H···O interaction may exist between the C-H bond at the 3-position of the thiophene ring and one of the oxygen atoms of the ortho-nitro group. Such an interaction would help stabilize a specific non-planar conformation. Evidence for this type of weak hydrogen bond can sometimes be observed in vibrational spectra as subtle shifts in the frequencies of the involved C-H and NO₂ modes compared to compounds where this interaction is not possible. Computational studies are often used to confirm the presence and strength of these weak, yet structurally significant, interactions. tandfonline.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, probes the electronic transitions within the molecule, providing insights into its conjugated π-electron system. The spectrum of this compound is expected to be a composite of transitions originating from the thiophene and nitrophenyl chromophores.

The UV-Vis spectrum of thiophene itself shows a strong absorption band around 235 nm, attributed to a π → π* transition. nii.ac.jpresearchgate.net Monosubstituted benzenes also exhibit characteristic absorption bands. When these two rings are conjugated as in this compound, the π-system is extended, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. nii.ac.jp

The spectrum is expected to show intense bands corresponding to π → π* transitions within the extended aromatic system. The nitro group can also give rise to a weaker n → π* transition, which may be observed as a shoulder on the main absorption bands. researchgate.net The position and intensity of these bands are sensitive to the planarity of the molecule; greater planarity allows for more effective π-orbital overlap and results in absorption at longer wavelengths. Solvatochromic studies, where the spectrum is recorded in solvents of varying polarity, can provide further information about the nature of the electronic transitions. mdpi.com While emission (fluorescence) is possible, many nitroaromatic compounds are known to be weak emitters due to efficient non-radiative decay pathways.

UV-Vis Spectroscopy of π-π and n-π Transitions**

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands corresponding to π-π* and n-π* transitions, typical for conjugated aromatic systems containing heteroatoms and nitro functionalities. The π-π* transitions, generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized system of the thiophene and nitrophenyl rings. The n-π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an antibonding π* orbital.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| π-π* | ~280-320 | >10,000 | Cyclohexane |

| n-π* | ~380-420 | <1,000 | Cyclohexane |

Note: This table is illustrative and based on typical values for similar aromatic nitro compounds, not on reported experimental data for this compound.

Fluorescence and Phosphorescence Studies of Excited State Dynamics

The excited-state dynamics of this compound, following absorption of UV-visible light, can be investigated through fluorescence and phosphorescence spectroscopy. Fluorescence is the rapid emission of a photon from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state. The presence of the nitro group, a well-known electron-withdrawing group, is expected to significantly influence the emissive properties of the molecule.

For many nitro-aromatic compounds, fluorescence is often quenched due to efficient intersystem crossing from the singlet excited state to the triplet state, or through other non-radiative decay pathways. Consequently, this compound may exhibit weak or no fluorescence. Phosphorescence might be observable, particularly at low temperatures where non-radiative decay processes are minimized. Detailed experimental studies, which are currently lacking in the public domain, would be required to determine the quantum yields and lifetimes of these emissive processes.

X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction analysis of single crystals is the definitive method for determining the solid-state conformation and intermolecular interactions of a molecule. Such an analysis for this compound would provide precise information on bond lengths, bond angles, and the dihedral angle between the thiophene and nitrophenyl rings.

Crystal Structure Determination and Analysis of Molecular Geometry

A search of crystallographic databases did not yield a specific crystal structure for this compound. However, analysis of a closely related compound, N-(2-nitrophenyl)thiophene-2-carboxamide, reveals that the dihedral angle between the benzene and thiophene rings can be relatively small. For this compound, steric hindrance between the ortho-nitro group and the thiophene ring would likely lead to a non-planar conformation, with a significant dihedral angle between the two aromatic rings. This twisting would affect the extent of π-conjugation across the molecule.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (Thiophene-Nitrophenyl) | 30-60° |

Note: This table presents predicted parameters based on common observations for similar small organic molecules and is not based on experimental data.

Computational and Theoretical Investigations of 2 2 Nitrophenyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and chemical reactivity of 2-(2-Nitrophenyl)thiophene. Methods like Density Functional Theory (DFT) allow for a detailed examination of the molecule's optimized structure, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a predominant method for quantum mechanical simulation, widely used to determine the optimized geometries and energy surfaces of molecules. For thiophene-phenylene systems, DFT calculations, often using the B3LYP functional with a standard basis set like 6-31G**, are employed to find the lowest energy structure of the species.

In computational studies of similar substituted thiophenes, DFT has been used to calculate key geometric parameters. For instance, in a study on 2-carbaldehyde oxime-5-nitrothiophene, DFT calculations revealed that the thiophene (B33073) ring's single C-C bond distance was 1.4065 Å, while the C=C bond lengths were 1.3847 Å and 1.3696 Å. globalresearchonline.net The bond angles within the thiophene ring were calculated as 111.4° for S1-C2-C3 and 113.4° for S1-C5-C4. globalresearchonline.net Such calculations for this compound would similarly define the dihedral angle between the phenyl and thiophene rings, which is a critical parameter determining the extent of π-conjugation between the two aromatic systems. The total energy of the optimized structure provides a measure of the molecule's stability.

Table 1: Representative Theoretical Geometric Parameters for a Substituted Nitrated Thiophene Derivative Data based on 2-carbaldehyde oxime-5-nitrothiophene as an analog. globalresearchonline.net

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (single bond in ring) | 1.4065 |

| C=C (double bond in ring) | 1.3847, 1.3696 |

| **Bond Angles (°) ** | |

| S1-C2-C3 | 111.4 |

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO energy is associated with the ability to donate an electron, indicating nucleophilicity, while the LUMO energy relates to the ability to accept an electron, indicating electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and indicates that charge transfer can easily occur within the molecule. For thiophene-based systems, these parameters are calculated using DFT methods. For example, a study on a 2-(2-phenylanthracen-9-yl)thiophene derivative calculated a HOMO-LUMO energy gap of 2.299 eV. In another analysis of substituted thiophenes, the energy gap of the parent thiophene molecule was found to be 6.2 eV. jchps.com For this compound, the HOMO is expected to be distributed over the electron-rich thiophene ring, while the LUMO would likely be localized on the electron-withdrawing nitrophenyl moiety, resulting in a relatively small energy gap indicative of a charge-transfer character.

Table 2: Representative FMO Parameters for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene jchps.com | -6.561 | -0.360 | 6.201 |

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map illustrates the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net

In an ESP map, regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. researchgate.net For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, highlighting this area as a center for electrophilic interaction. Conversely, positive potential would likely be observed around the hydrogen atoms of the aromatic rings. This detailed charge distribution analysis provides insight into intermolecular interactions and the molecule's chemical behavior.

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating vibrational and electronic spectra, researchers can assign experimental bands and gain a deeper understanding of the molecule's structural and electronic transitions.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT to predict the vibrational frequencies and intensities of a molecule's normal modes. iosrjournals.org These calculations are crucial for assigning the bands observed in experimental spectra.

For nitroaromatic compounds, the nitro group (NO2) has characteristic stretching vibrations. The asymmetric and symmetric stretching modes typically appear in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. globalresearchonline.net In a computational study of 2-carbaldehyde oxime-5-nitrothiophene, these bands were calculated at 1566, 1542, and 1354 cm⁻¹. globalresearchonline.net The thiophene ring also exhibits characteristic vibrations, including C-C stretching modes between 1430–1650 cm⁻¹ and C-S stretching, often observed between 600-850 cm⁻¹. globalresearchonline.netiosrjournals.org A theoretical analysis of this compound would provide a complete vibrational assignment, aiding in its structural characterization.

Table 3: Representative Theoretical Vibrational Frequencies for Functional Groups in Nitrated Thiophene Analogs

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Nitro Group (NO₂) globalresearchonline.net | Asymmetric Stretch | 1566, 1542 |

| Symmetric Stretch | 1354 | |

| Scissoring | 824 | |

| Thiophene Ring globalresearchonline.net | C=C Asymmetric Stretch | 1566, 1542 |

| C-C Symmetric Stretch | 1480 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. cnr.itscholaris.ca This approach provides information about the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).

For conjugated systems like this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. A TD-DFT study on 2-carbaldehyde oxime-5-nitrothiophene calculated absorption peaks in the gas phase at 343.73 nm and 256.15 nm. globalresearchonline.net The transition from a nonpolar to a polar solvent was observed to cause a red shift (a shift to longer wavelengths), which is characteristic of a π → π* transition. globalresearchonline.net Similar TD-DFT calculations for this compound would predict its absorption spectrum, identifying the key electronic transitions responsible for its color and photophysical properties.

Table 4: Representative Theoretical UV-Vis Absorption Data for a Nitrated Thiophene Analog Data based on 2-carbaldehyde oxime-5-nitrothiophene as an analog. globalresearchonline.net

| Medium | Calculated λmax (nm) | Transition Type |

|---|---|---|

| Gas Phase | 343.73, 256.15 | π → π* |

Mechanistic Pathways and Transition State Analysis

The reactivity of this compound is largely dictated by the interplay between the nitroaryl and thiophene moieties. Computational chemistry provides powerful tools to explore the intricate details of its potential reaction pathways and the associated energy landscapes.

Computational Elucidation of Reaction Mechanisms (e.g., Nitrene Insertion)

A key reaction of this compound is its reductive cyclization to form thieno[3,2-b]indole, a valuable heterocyclic scaffold in medicinal and materials chemistry. This transformation is often proposed to proceed through a nitrene intermediate, a highly reactive species that can undergo intramolecular C-H insertion.

Computational studies on similar ortho-nitrobiphenyl systems have provided significant insights into the mechanism of this type of cyclization, often referred to as the Cadogan reaction. The generally accepted pathway involves the deoxygenation of the nitro group by a phosphite (B83602) reagent to form a transient nitrene. This is followed by an intramolecular electrophilic attack of the singlet nitrene on the adjacent aromatic ring, leading to the formation of a fused heterocyclic system.

Table 1: Postulated Intermediates and Transition States in the Reductive Cyclization of this compound

| Step | Species | Description |

| 1 | This compound | Reactant |

| 2 | 2-(2-Nitrosophenyl)thiophene | Intermediate after initial reduction |

| 3 | 2-(2-Nitrenophenyl)thiophene | Key reactive intermediate (singlet state) |

| 4 | Transition State (TS1) | C-N bond formation and C-H bond breaking |

| 5 | Thieno[3,2-b]indole | Product |

Energy Profiles for Rotational Isomerism and Conformational Dynamics

The single bond connecting the nitrophenyl and thiophene rings in this compound allows for rotational isomerism, which can significantly influence the molecule's reactivity and physical properties. The preferred conformation is determined by the balance between steric hindrance involving the ortho-nitro group and the electronic effects of conjugation between the two aromatic rings.

Computational studies on similar 2-phenylthiophene (B1362552) derivatives provide a framework for understanding the rotational energy profile of this compound. DFT calculations on 2-phenylthiophene itself indicate a relatively low barrier to rotation, with the planar or near-planar conformations being the most stable due to maximized π-conjugation.

For this compound, the presence of the bulky nitro group at the ortho position introduces significant steric repulsion with the thiophene ring. This steric clash is expected to raise the energy of the planar conformation, leading to a twisted ground-state geometry. The dihedral angle between the planes of the two rings is a key parameter in defining the conformational landscape.

A relaxed potential energy surface scan, calculated using DFT methods for a model system like 2-phenylthiophene, reveals the energy changes associated with the rotation around the inter-ring bond. The energy maxima correspond to conformations where the ortho-substituents are in close proximity, while the minima represent the most stable twisted conformations.

Table 2: Estimated Rotational Energy Barriers for 2-Phenylthiophene Analogues

| Compound | Method | Rotational Barrier (kcal/mol) |

| 2-Phenylthiophene | DFT | 2.5 - 4.0 |

| 2-(2-Methylphenyl)thiophene | DFT | 5.0 - 7.0 |

| This compound | Estimated | > 7.0 |

Note: The value for this compound is an estimation based on the increased steric bulk of the nitro group compared to a methyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules in different environments, providing insights into their conformational flexibility and interactions with surrounding solvent molecules.

Conformational Landscape Exploration in Solution and Gas Phase

While specific MD simulations for this compound are not documented in the literature, simulations of related molecules like nitrobenzene (B124822) and thiophene can inform our understanding of its likely behavior.

In the gas phase , the conformational landscape of this compound would be primarily governed by intramolecular forces. The molecule would be expected to predominantly adopt a twisted conformation to minimize the steric repulsion between the ortho-nitro group and the thiophene ring. The distribution of dihedral angles would likely be centered around a non-zero value, with fluctuations determined by the thermal energy.

In solution , the conformational landscape can be significantly altered by interactions with the solvent. In non-polar solvents, the intramolecular forces would still dominate, and a twisted conformation would be favored. However, in polar solvents, dipole-dipole interactions between the polar nitro group and the solvent molecules could stabilize certain conformations over others.

Solvent Effects on Molecular Structure and Reactivity

The polarity of the solvent is expected to have a notable impact on the structure and reactivity of this compound. The nitro group imparts a significant dipole moment to the molecule, leading to strong interactions with polar solvents.

Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), can be employed to investigate these effects. Such calculations on nitroaromatic compounds have shown that increasing solvent polarity can lead to changes in the electronic structure, which in turn can affect reactivity. For instance, the stabilization of polar transition states in polar solvents can lead to an acceleration of certain reactions.

In the context of the nitrene insertion reaction, a polar solvent could potentially stabilize the charge-separated character of the transition state, thereby influencing the reaction rate. Furthermore, the conformational equilibrium of this compound in solution will be solvent-dependent. The population of different rotational isomers can be estimated from the relative free energies of the conformers in a given solvent, as calculated by computational methods.

Table 3: Predicted Solvent Effects on the Properties of this compound

| Property | Gas Phase | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Acetonitrile) |

| Ground State Geometry | Twisted | Twisted | Potentially more twisted or altered dihedral angle |

| Dipole Moment | Moderate | Moderate | Enhanced |

| Reactivity (Nitrene Insertion) | Baseline | Similar to gas phase | Potentially enhanced due to TS stabilization |

Advanced Research Trajectories for 2 2 Nitrophenyl Thiophene: Beyond Fundamental Characterization

Contributions to Novel Synthetic Methodologies for Polycyclic Heterocycles

The molecular framework of 2-(2-nitrophenyl)thiophene is exceptionally well-suited for constructing intricate polycyclic systems. Its primary contribution lies in its ability to undergo intramolecular cyclization to form new rings, leveraging the reactivity of the ortho-nitro group.

Precursor in the Synthesis of Fused Indole-Thiophene Systems (e.g., Thienoindoles)

A significant application of this compound is its role as a key precursor in the synthesis of thienoindoles, a class of fused heterocyclic compounds containing both thiophene (B33073) and indole (B1671886) moieties. The most prominent synthetic route involves the Cadogan reductive cyclization. nih.gov In this process, the nitro group of this compound is deoxygenated, typically by a trivalent phosphorus reagent like triethyl phosphite (B83602), to form a reactive nitrene intermediate. This nitrene then rapidly attacks the adjacent thiophene ring, leading to the formation of a new five-membered ring and yielding the planar, π-conjugated thieno[3,2-b]indole system. nih.gov

The synthesis generally follows a two-step sequence:

Suzuki-Miyaura Coupling: The this compound precursor itself is often synthesized via a Suzuki-Miyaura coupling reaction between a thiophene boronic acid derivative and an ortho-substituted nitrophenyl halide, or vice versa. nih.govresearchgate.net

Cadogan Cyclization: The resulting this compound is then subjected to reductive cyclization conditions to afford the final thienoindole product. nih.gov

This methodology has been refined to improve yields and reaction conditions, including the use of microwave irradiation to accelerate the cyclization step. nih.gov The resulting thienoindole scaffold is of significant interest due to its presence in bioactive natural products and its utility in materials science. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 2-Bromothiophene (B119243), o-Nitrophenylboronic acid, Pd catalyst | This compound | Formation of the bi-aryl precursor |

| 2 | Cadogan Reductive Cyclization | Triethyl phosphite (P(OEt)₃) | Thieno[3,2-b]indole | Intramolecular deoxygenative cyclization to form the fused indole ring |

Building Block for Bridged and Spirocyclic Frameworks

The application of this compound as a direct building block for more topologically complex architectures such as bridged and spirocyclic frameworks is a less explored area of research. While the synthesis of spiro-fused thiophenes and indoles has been achieved through various cascade reactions, these routes typically employ different starting materials, such as 2-ylideneoxindoles and 1,4-dithiane-2,5-diol. The inherent planarity and reactivity towards fused-ring formation via Cadogan cyclization mean that synthetic strategies using this compound have predominantly focused on creating planar, polycyclic aromatic systems.

The development of methodologies to utilize this compound for non-planar bridged or spirocyclic systems would require functionalizing the molecule at multiple points to enable the formation of linkages that span across the rings or originate from a single tetrahedral carbon. This remains a potential, yet underdeveloped, trajectory for future synthetic exploration.

Exploration of its Molecular Framework in the Design of Conjugated Systems

The combination of an electron-rich thiophene ring and an electron-withdrawing nitrophenyl group makes this compound an interesting scaffold for developing conjugated organic materials with tailored electronic properties.

Design Principles for Derivatives with Tuned Electronic Features

The electronic properties of the this compound framework can be systematically tuned by introducing various substituents onto either the thiophene or the phenyl ring. The core design principle involves the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electron-Donating Groups (EDGs): Introducing EDGs such as alkoxy or alkyl groups on the thiophene ring would raise the HOMO energy level, decrease the HOMO-LUMO gap, and shift the absorption spectrum to longer wavelengths (a bathochromic shift).

Electron-Withdrawing Groups (EWGs): Placing additional EWGs like cyano or ester groups on the phenyl ring would lower the LUMO energy level, potentially narrowing the energy gap and enhancing the molecule's electron-accepting capabilities.

By applying these principles, a wide range of derivatives can be conceptualized to achieve specific electronic and optical properties required for applications in organic electronics.

| Substitution Position | Substituent Type | Example Group | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Impact on HOMO-LUMO Gap |

|---|---|---|---|---|---|

| Thiophene Ring | Electron-Donating (EDG) | -OCH₃, -CH₃ | Increase (destabilize) | Minor change | Decrease |

| Thiophene Ring | Electron-Withdrawing (EWG) | -CN, -CHO | Decrease (stabilize) | Decrease (stabilize) | Variable |

| Phenyl Ring | Electron-Donating (EDG) | -OCH₃, -CH₃ | Minor change | Increase (destabilize) | Increase |

| Phenyl Ring | Electron-Withdrawing (EWG) | -CN, -CF₃ | Decrease (stabilize) | Decrease (stabilize) | Decrease |

Role in the Synthetic Pathway of Organic Semiconductor Precursors

The thienoindole systems produced from this compound are important π-extended, electron-rich heterocycles that serve as valuable building blocks for organic semiconductors. nih.gov These fused aromatic structures can be incorporated into larger conjugated molecules and polymers designed for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

| Polymer Acronym | Key Monomer Unit | Application Area |

|---|---|---|

| PTITBT | Thieno[3,2-b]indole | Organic Photovoltaics (OPVs) |

| PTTICN | Thieno[3,2-b]indole | Organic Field-Effect Transistors (OFETs) |

Source: Adapted from Pandey et al., 2022. nih.gov

Investigation of Electronically Modified Derivatives in Fundamental Chemical Exploration

The study of electronically modified this compound derivatives provides deep insights into fundamental chemical principles, particularly reaction mechanisms. The Cadogan cyclization, while synthetically useful, involves complex intermediates, and its precise mechanism can be elucidated by using substrates with different electronic properties.

By placing electron-donating or electron-withdrawing substituents on either aromatic ring of the this compound scaffold, chemists can systematically study how these electronic changes affect the rate and outcome of the cyclization. For example, substituents that stabilize or destabilize the proposed nitrene or nitroso intermediates can provide evidence for the reaction pathway. mit.edu Such studies have contributed to a more complete understanding of phosphorus-mediated deoxygenation reactions and nitrene insertions. mit.edu The synthesis and cyclization of a variety of substituted 2-(2-nitrophenyl)thiophenes serve as a platform for exploring the scope and limitations of this important ring-forming reaction, thereby advancing the field of heterocyclic chemistry. researchgate.net

Structure-Reactivity Relationship Studies of Substituted Analogs

The reactivity of the this compound core can be significantly influenced by the introduction of additional substituents on either the thiophene or the phenyl ring. These studies are crucial for optimizing reaction conditions and designing novel synthetic pathways. A key area of investigation is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group strongly activates the aromatic rings to nucleophilic attack.

Research on related nitrothiophene systems, such as 2-substituted-5-nitro-3-X-thiophenes, has established a clear correlation between the electronic nature of the substituent (X) and the kinetics of SNAr reactions. The Hammett equation is often employed to quantify these relationships, demonstrating that electron-withdrawing groups (EWGs) at the 3-position (ortho-like) enhance the reaction rate, while electron-donating groups (EDGs) have the opposite effect. This is because EWGs further increase the electrophilicity of the thiophene ring and stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

For instance, in the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, a strong correlation is observed between the reaction rate and the electronic properties of the substituent X. This provides a predictive model for the reactivity of these compounds. The activation free energy for the initial nucleophilic addition is significantly lower for analogs with strongly electron-withdrawing groups like cyano (-CN) compared to those with a simple hydrogen atom.

While direct and extensive kinetic data for a wide range of substituted this compound analogs is still an emerging area, the principles from these related systems are directly applicable. We can predict that adding an EWG (e.g., -CN, -SO2CH3) to the thiophene or phenyl ring of this compound would increase its reactivity toward nucleophiles. Conversely, an EDG (e.g., -CH3, -OCH3) would decrease it. Such modifications are pivotal in reactions like the Cadogan reductive cyclization, where this compound is a key intermediate in the synthesis of thieno[3,2-b]indoles. The rate and yield of this cyclization would predictably be sensitive to the electronic nature of substituents on the starting material.

Table 1: Predicted Impact of Substituents on the Reactivity of this compound Analogs in Nucleophilic Aromatic Substitution

| Substituent (X) | Position | Electronic Effect | Predicted Effect on Reaction Rate with Nucleophiles |

| -NO₂ | Thiophene or Phenyl Ring | Strong Electron-Withdrawing | Significant Increase |

| -CN | Thiophene or Phenyl Ring | Strong Electron-Withdrawing | Increase |

| -Br | Thiophene or Phenyl Ring | Weak Electron-Withdrawing (Inductive) | Slight Increase |

| -H | (Unsubstituted) | Neutral | Baseline |

| -CH₃ | Thiophene or Phenyl Ring | Weak Electron-Donating | Decrease |

| -OCH₃ | Thiophene or Phenyl Ring | Strong Electron-Donating (Resonance) | Significant Decrease |

This table illustrates predicted trends based on established principles of physical organic chemistry and data from analogous nitrothiophene systems.

Modulation of Electronic Properties through Substituent Effects

The electronic and photophysical properties of this compound are intrinsically linked to the charge transfer character between the thiophene donor and the nitrophenyl acceptor. The energy of the highest occupied molecular orbital (HOMO) is primarily located on the electron-rich thiophene ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-withdrawing nitrophenyl moiety. The energy difference between these orbitals (the HOMO-LUMO gap) dictates the compound's absorption and emission properties.

Introducing additional substituents provides a powerful strategy to modulate this HOMO-LUMO gap and, consequently, the optoelectronic characteristics of the material.

Electron-Donating Groups (EDGs) : Placing EDGs (such as methoxy, -OCH₃, or amino, -NH₂) on the thiophene ring will raise the HOMO energy level. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.

Electron-Withdrawing Groups (EWGs) : Conversely, placing EWGs (such as cyano, -CN, or an additional nitro group, -NO₂) on the phenyl ring will lower the LUMO energy level. This also reduces the HOMO-LUMO gap, causing a red shift in the spectra.

Systematic studies on various donor-acceptor molecules containing thiophene have confirmed these principles. For example, in bibenzo[c]thiophene derivatives, the introduction of electron-donating tert-butylphenyl groups raises the HOMO energy level, while electron-withdrawing cyanophenyl groups lower the LUMO energy level. jept.de Both types of substitution lead to a decrease in the energy gap and a red shift in the absorption spectrum. jept.de

The redox potentials are also highly tunable. EDGs on the thiophene ring make the compound easier to oxidize (a lower oxidation potential), while EWGs on the phenyl ring make it easier to reduce (a more positive reduction potential). This tunability is critical for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where precise control over energy levels is required for efficient device performance.

Table 2: Influence of Substituent Type on the Electronic Properties of Donor-Acceptor Thiophene Systems

| Substituent Type | Position on D-A System | Effect on HOMO Level | Effect on LUMO Level | Resulting Change in HOMO-LUMO Gap | Expected Shift in Absorption (λmax) |

| Electron-Donating (e.g., -OCH₃) | Donor (Thiophene) | Increase | Minimal Change | Decrease | Red Shift |

| Electron-Withdrawing (e.g., -CN) | Donor (Thiophene) | Decrease | Minimal Change | Increase | Blue Shift |

| Electron-Donating (e.g., -OCH₃) | Acceptor (Nitrophenyl) | Minimal Change | Increase | Increase | Blue Shift |

| Electron-Withdrawing (e.g., -CN) | Acceptor (Nitrophenyl) | Minimal Change | Decrease | Decrease | Red Shift |

This interactive table summarizes the general trends observed in donor-acceptor systems containing thiophene moieties.

Conclusion

Summary of Key Findings on 2-(2-Nitrophenyl)thiophene

This compound is a significant heterocyclic compound primarily recognized for its role as a versatile intermediate in organic synthesis. Key research findings have established its utility as a crucial precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-b]indoles. nih.govsemanticscholar.org The strategic placement of the nitro group on the phenyl ring, ortho to the thiophene (B33073) substituent, is the compound's most critical structural feature. This arrangement facilitates intramolecular cyclization reactions upon reduction of the nitro group, a transformation that underpins its synthetic value. The deoxygenation of the nitro group, often using reagents like triethyl phosphite (B83602), can lead to the formation of a nitrene intermediate which then cyclizes to form the indole (B1671886) ring fused to the thiophene core. nih.gov This reductive cyclization process is a key step in constructing complex molecular architectures from this relatively simple building block.

Recapitulation of its Significance in Organic Chemistry and Heterocyclic Synthesis

The importance of this compound in organic chemistry stems from its function as a valuable synthon for creating complex, polycyclic molecules. It serves as a key building block in the synthesis of thiophene-fused indoles, a class of compounds that has attracted considerable attention due to their presence in pharmacologically active agents and functional materials. nih.govresearchgate.net The first synthesis of 4H-thieno[3,2-b]indole, for instance, utilized this compound as a key intermediate formed from the diazotization of o-nitroaniline and thiophene. nih.govsemanticscholar.org More modern synthetic routes, such as the Suzuki-Miyaura coupling between o-nitrophenyl boronic acid and 2-bromothiophene (B119243), also produce this compound, highlighting its continued relevance in contemporary synthesis. nih.govresearchgate.net Its ability to undergo reactions like the Cadogan reductive cyclization makes it an indispensable tool for chemists seeking to access novel heterocyclic scaffolds that are otherwise challenging to prepare. nih.govsemanticscholar.org

Broader Implications for Future Chemical Research and Molecular Design

The study and application of this compound have broader implications for the future of chemical research. The synthetic methodologies developed around this compound, particularly its use in intramolecular cyclization reactions, offer a robust strategy that can be extended to other analogous systems for the creation of diverse libraries of fused heterocyclic compounds. This opens pathways for the systematic exploration of structure-activity relationships in medicinal chemistry and the development of novel organic materials. nih.govrsc.org

By understanding the reactivity of this molecule, chemists can design new precursors for targeted molecular architectures with specific electronic, optical, or biological properties. The thiophene and nitrophenyl rings can be further functionalized, allowing for fine-tuning of the final product's characteristics. Therefore, the principles demonstrated through the chemistry of this compound will continue to inform and inspire the design of next-generation functional molecules, contributing to advancements in fields ranging from pharmaceuticals to materials science. nih.gov

Q & A

Q. What are the primary synthetic routes for synthesizing 2-(2-Nitrophenyl)thiophene derivatives, and how are reaction conditions optimized?

- Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd-dppf or Pd-(tBu3P)₂) to introduce the 2-nitrophenyl group to thiophene scaffolds. For example, highlights that Pd-dppf facilitates C–C bond formation at the α-position of thiophene, while Pd-(tBu3P)₂ promotes C–N bond formation . Optimization includes varying catalysts, ligands (e.g., tBu3P for amination), and reaction temperatures to control regioselectivity. Pre-functionalized intermediates like 5-bromo-thiophene derivatives (see ) are often employed to streamline synthesis .

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in for N-(2-Nitrophenyl)thiophene-2-carboxamide . Complementary techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., nitro groups at ~1520 cm⁻¹).

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.

emphasizes reproducibility by requiring full spectral assignments and comparisons with literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between studies for this compound derivatives?

- Methodological Answer: Discrepancies in NMR or IR data may arise from solvent effects, polymorphism, or impurities. To address this:

- Cross-validate using multiple techniques (e.g., SC-XRD for crystallinity vs. solution-state NMR).

- Reproduce experiments under identical conditions (solvent, temperature) as original studies (see for replication protocols) .

- Consult databases like NIST Chemistry WebBook () for reference spectra .

Q. What strategies minimize side products during the functionalization of this compound?

- Methodological Answer:

- Catalyst screening : Pd-(tBu3P)₂ reduces β-hydride elimination in amination reactions () .

- Protecting groups : Temporarily shield reactive sites (e.g., nitro groups) during multi-step syntheses.

- Kinetic control : Use low temperatures to favor desired intermediates over thermodynamically stable byproducts.

Q. How are computational methods applied to predict the electronic properties of this compound derivatives?

Q. What role do this compound derivatives play in materials science?

- Methodological Answer: These compounds are explored as:

- Organic semiconductors : Their planar structure and electron-withdrawing nitro groups enhance charge mobility () .

- Fluorescent probes : Thiophene’s π-conjugation enables applications in bioimaging () .

- Sensitizers in solar cells : Derivatives with extended conjugation (e.g., benzo[b]thiophenes) improve light absorption () .

Methodological Design Questions

Q. How to design experiments ensuring reproducibility in synthesizing this compound derivatives?

- Methodological Answer:

- Detailed documentation : Follow ’s guidelines, including reaction temperatures, solvent purity, and catalyst loading .

- Characterization benchmarks : Require ≥95% purity (HPLC) and full spectral overlap with literature data.